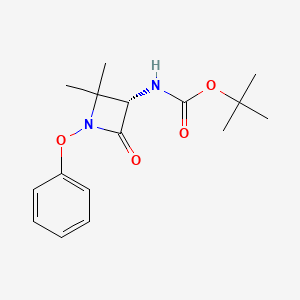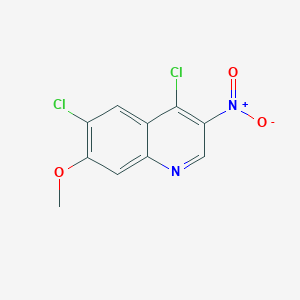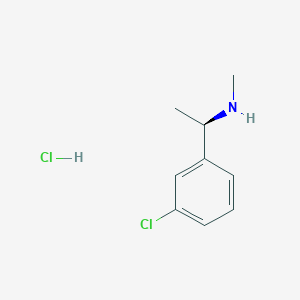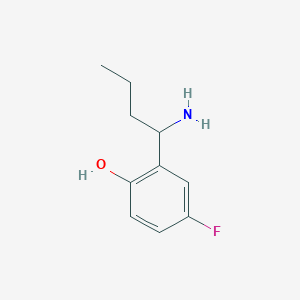
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a tert-butyl group, a dimethyl group, a phenoxy group, and a carbamate group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.
Addition of the Carbamate Group: The carbamate group can be added through a reaction with tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl group in the azetidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield phenolic compounds, while reduction could produce hydroxyl derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.
Industry: Use in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Penicillin: Another azetidinone derivative with antibiotic properties.
Cephalosporins: A class of β-lactam antibiotics similar to penicillin.
Carbapenems: Broad-spectrum antibiotics that also contain a β-lactam ring.
Uniqueness
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinone derivatives.
特性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
tert-butyl N-[(3S)-2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl]carbamate |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)21-14(20)17-12-13(19)18(16(12,4)5)22-11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)/t12-/m1/s1 |
InChIキー |
NRVFNYQJBYFPQY-GFCCVEGCSA-N |
異性体SMILES |
CC1([C@@H](C(=O)N1OC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
正規SMILES |
CC1(C(C(=O)N1OC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)




![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
